molecular formula C9H3Cl3O2 B13914759 5,7-Dichloro-1-benzofuran-2-carbonyl chloride CAS No. 62589-59-7

5,7-Dichloro-1-benzofuran-2-carbonyl chloride

Cat. No.: B13914759
CAS No.: 62589-59-7
M. Wt: 249.5 g/mol
InChI Key: HIZRSUHHISSQDO-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-benzofuran-2-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl2O2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions of the benzofuran ring and a carbonyl chloride group at the 2 position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-benzofuran-2-carbonyl chloride typically involves the chlorination of 1-benzofuran-2-carbonyl chloride. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions.

    Water or Alcohols: Used for hydrolysis reactions.

    Palladium Catalysts: Used for coupling reactions.

Major Products Formed

Scientific Research Applications

5,7-Dichloro-1-benzofuran-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-benzofuran-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-1-benzofuran-2-carbonyl chloride is unique due to the presence of both chlorine atoms and the carbonyl chloride group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5,7-Dichloro-1-benzofuran-2-carbonyl chloride is a notable compound within the benzofuran family, recognized for its diverse biological activities, particularly in anticancer research. This article explores the compound's biological activity, focusing on its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6Cl2OC_{10}H_6Cl_2O. The compound features a benzofuran ring with dichloro substitutions at the 5 and 7 positions and a carbonyl chloride functional group at position 2. This unique structure contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For example, analogs of benzofuran demonstrated IC50 values ranging from 0.06 to 0.17 µM against multiple cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
    • Table 1 summarizes the IC50 values of related benzofuran derivatives:
    Compound NameIC50 (µM)Cell Line
    Benzofuran Derivative A0.06A549
    Benzofuran Derivative B0.09HeLa
    This compoundTBDTBD
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of specific signaling pathways such as AKT and PLK1 . The presence of halogen atoms in the structure enhances interaction with target proteins.
  • Case Studies :
    • A study evaluating various benzofuran derivatives found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly impact biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and type of substituents on the benzofuran core are critical for enhancing biological activity:

  • Halogen Substitution : The introduction of chlorine atoms at positions 5 and 7 has been shown to increase cytotoxicity compared to unsubstituted analogs .
  • Functional Groups : The presence of functional groups such as carbonyls or hydroxyls can modulate the compound's interaction with biological targets, influencing its efficacy .

Synthesis Methods

Various synthetic routes have been explored for producing this compound:

  • Metal-Catalyzed Reactions : Utilizing palladium or copper catalysts to facilitate the formation of the benzofuran ring.
  • Condensation Reactions : Combining appropriate precursors through condensation reactions to achieve the desired structure.

Properties

CAS No.

62589-59-7

Molecular Formula

C9H3Cl3O2

Molecular Weight

249.5 g/mol

IUPAC Name

5,7-dichloro-1-benzofuran-2-carbonyl chloride

InChI

InChI=1S/C9H3Cl3O2/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H

InChI Key

HIZRSUHHISSQDO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Cl)Cl)C(=O)Cl

Origin of Product

United States

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